molecular formula C18H19N3 B13753625 Acridine, 9-(4-methyl-1-piperazinyl)- CAS No. 113106-18-6

Acridine, 9-(4-methyl-1-piperazinyl)-

Cat. No.: B13753625
CAS No.: 113106-18-6
M. Wt: 277.4 g/mol
InChI Key: XHTLDEKMWBOVSQ-UHFFFAOYSA-N
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Description

Acridine, 9-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features an acridine core with a 4-methyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.

Properties

CAS No.

113106-18-6

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

9-(4-methylpiperazin-1-yl)acridine

InChI

InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3

InChI Key

XHTLDEKMWBOVSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route via Nucleophilic Aromatic Substitution

One effective approach involves initial preparation of a 9-chloroacridine intermediate, which is then subjected to nucleophilic aromatic substitution with 4-methylpiperazine to introduce the 9-(4-methyl-1-piperazinyl) substituent.

  • Step 1: Synthesis of 9-chloroacridine intermediate

    This involves cyclization and dehydrogenation of appropriately substituted precursors, such as 6,9-dichloro-2-methoxy-4-nitroacridine, typically prepared in 3 steps with an overall yield of approximately 63%.

  • Step 2: Reduction of nitro group

    The nitro group at the 4-position is reduced to an amine, commonly using tin(II) chloride in hydrochloric acid, yielding 6,9-dichloro-2-methoxy-4-aminoacridine with high yield (~85%).

  • Step 3: Nucleophilic aromatic substitution

    The 9-chloro substituent is displaced by 4-methylpiperazine under microwave heating at 100 °C for 40 minutes, significantly reducing reaction time compared to conventional heating (6 hours) and improving yield (~46%).

  • Step 4: Demethylation and further functionalization

    Optional steps may include removal of methoxy groups and further modifications depending on target compound requirements.

One-Pot Reductive Amination

An alternative method involves direct reductive amination of 9-aminoacridine with aldehydes bearing the desired side chain, followed by reduction to form the secondary amine linkage.

  • This method is efficient, often performed as a one-pot reaction with commercially available aldehydes and reducing agents, yielding 9-substituted acridines with good yields.

  • Suitable reducing agents include sodium cyanoborohydride or other mild hydrides compatible with the acridine core.

Solid Phase Synthesis (SPS)

For rapid generation of acridine derivatives, solid phase synthesis techniques are employed:

  • Functionalized resins (e.g., 2-chlorotrityl, Rink Amide-MBHA) are used to anchor intermediates, facilitating purification and enabling multiple derivatizations.

  • SPS is particularly useful for preparing derivatives with strong electron-withdrawing groups or complex side chains.

Other Methods and Optimizations

  • Attempts to replace phosphoryl chloride (POCl3) with phosphoryl bromide (POBr3) to improve leaving group ability at the 9-position were unsuccessful due to complex mixtures.

  • Microwave-assisted reactions have been demonstrated to improve yields, reduce reaction times, and simplify work-ups for nucleophilic substitutions on the acridine ring.

  • Use of peptide couplers such as TBTU and bases like triethylamine in DMF solvent systems has been applied in coupling steps for acridine derivatives with aminoalkyl side chains.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Multi-step SNAr substitution Chlorination, nitro reduction, SNAr Microwave heating 100 °C, 40 min ~46-85 Shorter reaction times, good regioselectivity Sensitive to substituent effects, side products possible
One-pot Reductive Amination Aminoacridine + aldehyde + reducing agent Mild conditions, one-pot Good Simplicity, fewer purification steps Requires suitable aldehydes and reducing agents
Solid Phase Synthesis (SPS) Resin attachment, derivatization Various resins, mild to moderate temps Good Rapid library synthesis, easy purification Resin cost, scale limitations
Bernthsen and Ullmann syntheses Condensation and cyclization Reflux with ZnCl2 or Cu powder Moderate Established methods, scalable Multi-step, harsh conditions

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.

Scientific Research Applications

Pharmacological Applications

Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound in focus has been investigated for its effectiveness against several pathogens.

Antiviral Activity

Research has shown that acridine derivatives can inhibit viral replication. For instance, a study indicated that related acridine compounds demonstrated significant antiviral effects against herpes simplex virus types 1 and 2. These compounds were effective in reducing viral titers significantly in infected animal models .

Antibacterial Properties

Acridine derivatives have also been explored for their antibacterial properties. They have been found to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action is believed to involve DNA intercalation, disrupting bacterial replication processes.

Anticancer Research

The anticancer potential of acridine derivatives has gained attention in recent years. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and interference with cellular signaling pathways. Acridine, 9-(4-methyl-1-piperazinyl)- has shown promise in preclinical models for inhibiting tumor growth .

Microbiology Case Studies

Several case studies highlight the practical applications of acridine compounds in clinical settings.

Case Study 1: Treatment of Viral Infections

In a clinical setting, acridine derivatives were utilized to treat patients with severe viral infections. One notable case involved a patient with genital herpes simplex type 2 infection who showed a marked improvement after treatment with an acridine compound at concentrations ranging from 2.5% to 10%. The treatment resulted in a survival rate of 50-90% in animal models .

Case Study 2: Antibacterial Efficacy

Another case study focused on the use of acridine compounds against resistant bacterial strains. In vitro tests demonstrated that these compounds could effectively reduce bacterial counts in cultures resistant to standard antibiotics. This finding underscores the potential role of acridine derivatives in addressing antibiotic resistance.

Data Table: Summary of Biological Activities

Activity Pathogen/Condition Effectiveness Reference
AntiviralHerpes Simplex Virus>99% reduction in viral titer
AntibacterialVarious Bacterial StrainsSignificant reduction in bacterial counts
AnticancerCancer Cell LinesInduction of apoptosis

Mechanism of Action

The mechanism of action of acridine, 9-(4-methyl-1-piperazinyl)- primarily involves DNA intercalation. The planar acridine core intercalates between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells by targeting DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridine, 9-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-methyl-1-piperazinyl group contributes to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry research.

Biological Activity

Acridine, 9-(4-methyl-1-piperazinyl)-, also known as N-(4-(4-methyl-1-piperazinyl)phenyl)-9-acridinamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and parasitic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of acridine derivatives is primarily attributed to their ability to intercalate with DNA , which inhibits replication and transcription processes in rapidly dividing cells. This intercalation is facilitated by the planar aromatic structure of acridine, allowing it to fit between DNA base pairs effectively . Additionally, studies have shown that acridine derivatives can modulate various signaling pathways involved in cell proliferation and survival, including those mediated by epidermal growth factor receptors (EGFR), which are crucial for tumor growth and differentiation.

Structure-Activity Relationships

The structure of acridine, particularly the presence of a piperazine moiety at the 9-position, enhances its interaction with biological targets compared to simpler acridine derivatives. The piperazine ring can undergo various reactions typical of secondary amines, such as acylation and alkylation, which can further modify the compound's activity.

Comparative Analysis of Acridine Derivatives

Compound NameStructure FeaturesUnique Properties
N-(4-(3-Pyridinyl)-2-pyrimidinyl)-9-acridinamineContains pyridine and pyrimidine groupsPotentially different binding affinity due to heteroatoms
9-Acridinamine, N-(4-(4-Ethyl-1-piperazinyl)phenyl)Similar acridine core with ethyl substitutionVariations in pharmacokinetics due to ethyl group
9-AminoacridineBasic acridine structure without piperazineSimpler structure may lead to different biological effects

Biological Activities

Acridine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Acridine compounds have shown promise as anti-cancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have demonstrated that certain derivatives possess lower IC50 values than standard chemotherapeutics like etoposide .
  • Antiparasitic Properties : Research on bis-acridine compounds has revealed their effectiveness against various protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. These compounds demonstrated low-nanomolar EC50 values while maintaining acceptable cytotoxicity profiles against mammalian cells .
  • Cholinesterase Inhibition : Some derivatives also exhibit cholinesterase inhibitory activity, which may be relevant for treating neurodegenerative diseases. For instance, a derivative showed significantly better inhibition compared to donepezil .

Case Studies

Several studies have explored the efficacy of acridine derivatives in various contexts:

  • Cancer Cell Lines : A study evaluated the cytotoxicity of tetrahydroacridine derivatives against A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines. The results indicated that all tested compounds were more cytotoxic than control agents like 5-fluorouracil .
  • Antiparasitic Screening : A focused library of bis-acridine compounds was screened against multiple parasite targets. The results highlighted that structural modifications significantly influenced bioactivity and cytotoxicity, suggesting avenues for further lead optimization .

Q & A

Q. Key Parameters for Optimization :

ParameterImpact on Yield
Solvent polarityHigher polarity enhances nucleophilicity of piperazine
TemperatureExcess heat promotes decomposition
Reaction timeProlonged time increases side products

Basic: How is the structural integrity of 9-(4-methyl-1-piperazinyl)acridine validated post-synthesis?

Structural validation employs a combination of spectroscopic and computational methods:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., absence of chloro-signal at 9-position and presence of methylpiperazine protons at δ 2.3–2.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 459.21597 for C27_{27}H29_{29}N3_3O4_4) .
  • X-ray Crystallography : Resolves π-stacking interactions in the acridine core and confirms spatial orientation of the piperazinyl group .

Basic: What preliminary assays are used to evaluate the DNA-intercalating potential of this compound?

Initial screening involves:

  • Fluorescence Quenching : Monitoring changes in ethidium bromide-DNA complex fluorescence upon competitive binding .
  • UV-Vis Spectroscopy : Hyperchromic shifts in DNA absorbance (260 nm) indicate intercalation .
  • Capillary Gel Electrophoresis (CGE) : Detects changes in DNA migration patterns when bound to the acridine derivative .

Advanced: How can researchers reconcile contradictions in reported antitumor efficacy across cell lines?

Discrepancies may arise from variations in:

  • Cellular Uptake : Lipophilicity (logP ~1.27) influences membrane permeability, with lower uptake in highly polar environments .
  • Topoisomerase II Inhibition : Structural analogs show differential activity depending on substituent electronic effects (e.g., electron-withdrawing groups enhance DNA binding) .
  • Experimental Design : Standardize assays (e.g., MTT vs. ATP-based viability tests) and control for pH, as acridine derivatives exhibit pH-dependent solubility .

Advanced: What is the mechanistic basis for its interaction with topoisomerase II?

The compound intercalates into DNA, stabilizing the topoisomerase II-DNA cleavage complex. This prevents re-ligation of DNA strands, inducing double-strand breaks and apoptosis. The 4-methylpiperazinyl group enhances solubility, facilitating nuclear entry, while the planar acridine core optimizes intercalation .

Q. Key Structural Determinants :

FeatureRole
Acridine coreDNA intercalation via π-π stacking
4-MethylpiperazineSolubility and nuclear localization
Substituent at 9-positionModulates binding affinity

Advanced: How can conflicting data on oxidative stability be addressed in experimental design?

Contradictory stability reports (e.g., degradation under ambient light vs. stability in dark conditions) necessitate:

  • Controlled Environment : Store compounds in amber vials at -20°C under inert gas .
  • HPLC-PDA Monitoring : Track degradation products (e.g., acridone formation via oxidation) .
  • Accelerated Stability Studies : Expose samples to UV light (254 nm) and quantify degradation kinetics .

Methodological: What techniques are optimal for studying protein-binding interactions?

  • Fluorescence-CGE : Enables rapid, specific detection of human serum albumin (HSA) binding with a limit of detection (LOD) of 0.1 µM .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd_d ~106^{-6} M for HSA) .
  • Molecular Docking : Predicts binding sites using software like AutoDock Vina, validated by mutagenesis studies .

Advanced: How do structural modifications at the 9-position alter bioactivity?

  • Electron-Donating Groups (e.g., -NH2_2) : Enhance DNA affinity but reduce metabolic stability .
  • Bulky Substituents (e.g., phenyl) : Improve topoisomerase II inhibition but hinder cellular uptake .
  • Hybrid Derivatives (e.g., thiazolylamino) : Combine antifungal and antitumor activities via dual mechanisms .

Methodological: What protocols ensure compound stability during long-term biological assays?

  • Lyophilization : Preserve stock solutions in lyophilized form, reconstituting in DMSO immediately before use .
  • Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidation .
  • Periodic NMR Validation : Check for decomposition every 72 hours during prolonged incubations .

Advanced: Can this compound be adapted for real-time biomolecular detection?

Yes, fluorescence-based applications include:

  • NO Detection : A structurally similar 9-(4-diaminephenyl)acridine probe exhibits a 50-fold fluorescence increase upon NO binding (λex_{ex} 360 nm, λem_{em} 450 nm) .
  • HSA Quantification : 9-(2-Aminoanilino)acridine derivatives enable CGE-based HSA detection in serum with 99% specificity .

Q. Detection Performance Comparison :

ApplicationTechniqueLODReference
NO detectionFluorescence10 nM
HSA detectionCGE0.1 µM

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